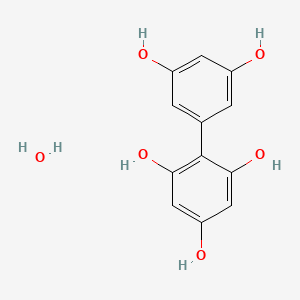
2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate is a complex organic compound characterized by the presence of five hydroxyl groups attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate typically involves multi-step organic reactions. One common method includes the hydroxylation of biphenyl derivatives under controlled conditions. The reaction often employs catalysts such as palladium or platinum to facilitate the addition of hydroxyl groups to the biphenyl structure.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a less hydroxylated biphenyl.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less hydroxylated biphenyl derivatives.
科学研究应用
Chemistry
In chemistry, [1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate is used as a precursor for the synthesis of more complex organic molecules. Its multiple hydroxyl groups make it a versatile building block for various chemical reactions.
Biology
The compound’s hydroxyl groups allow it to interact with biological molecules, making it useful in biochemical studies. It can be used to study enzyme-substrate interactions and other biochemical processes.
Medicine
In medicine, [1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate has potential applications as an antioxidant due to its multiple hydroxyl groups. It may also be explored for its potential therapeutic effects in treating oxidative stress-related diseases.
Industry
Industrially, the compound can be used in the production of polymers and other materials. Its hydroxyl groups can participate in polymerization reactions, leading to the formation of novel materials with unique properties.
作用机制
The mechanism of action of [1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate involves its ability to donate hydrogen atoms from its hydroxyl groups. This property allows it to act as an antioxidant, neutralizing free radicals and preventing oxidative damage. The compound may also interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
Biphenyl: A simpler compound with no hydroxyl groups, used as a starting material for the synthesis of more complex biphenyl derivatives.
[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol: The non-hydrated form of the compound, which lacks the water molecule associated with the hydrate form.
Uniqueness
[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate is unique due to its multiple hydroxyl groups and the presence of a water molecule in its structure. This hydration can influence its chemical reactivity and physical properties, making it distinct from its non-hydrated counterpart and other biphenyl derivatives.
属性
IUPAC Name |
2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5.H2O/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17;/h1-5,13-17H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJTVCUYDNNZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C2=C(C=C(C=C2O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
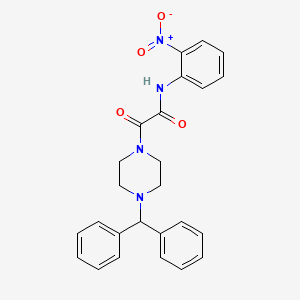
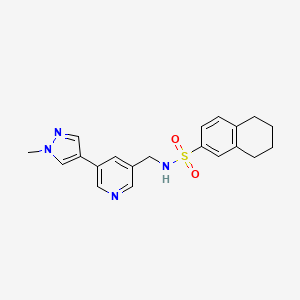
![2-[(3-nitropyridin-2-yl)sulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B2857206.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2857207.png)
![1-[1-(2,6-dimethylbenzoyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2857208.png)
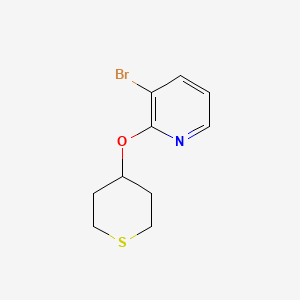
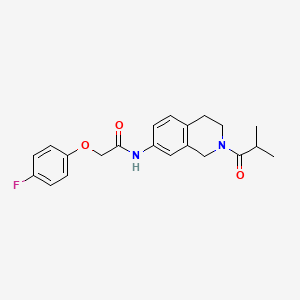
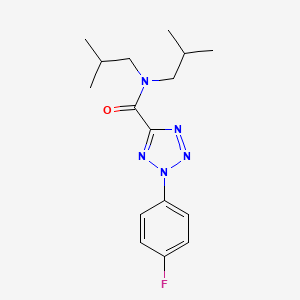
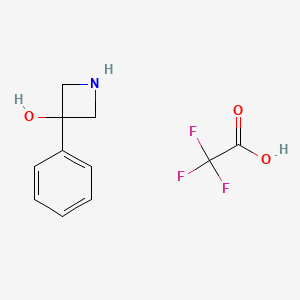
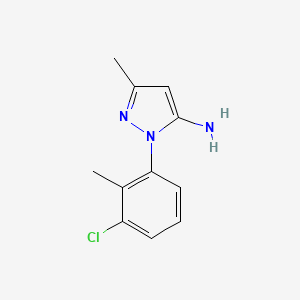
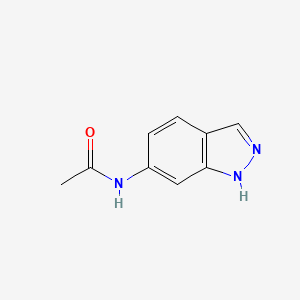
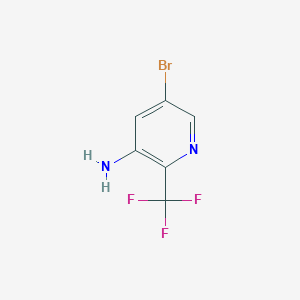
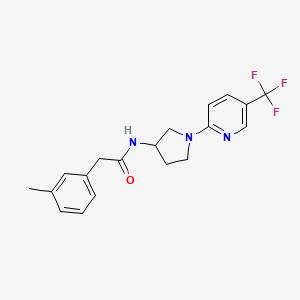
![6'-Methoxy-[2,3']bipyridinyl-5-ylamine](/img/structure/B2857224.png)
